H-DL-TYR(ME)-OH

Description

The exact mass of the compound O-Methyltyrosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

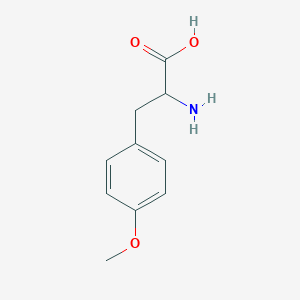

2-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBMYRBIABFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873658 | |

| Record name | O-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-29-2, 3308-72-3, 6230-11-1 | |

| Record name | O-Methyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-METHYL-DL-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-DL-TYR(ME)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of H-DL-TYR(ME)-OH, also known as DL-O-Methyltyrosine. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data on this compound for their work.

Core Chemical and Physical Properties

This compound is a synthetic amino acid derivative of tyrosine. The following tables summarize its key quantitative data.

| Identifier | Value | Reference |

| IUPAC Name | 2-amino-3-(4-methoxyphenyl)propanoic acid | [1] |

| Synonyms | DL-O-Methyltyrosine, p-Methoxy-DL-phenylalanine | [2] |

| CAS Number | 7635-29-2 | [1] |

| Molecular Formula | C10H13NO3 | [3] |

| Molecular Weight | 195.22 g/mol | [4] |

| Physical Property | Value | Reference |

| Appearance | White to off-white powder | [4] |

| Melting Point | 225-248 °C | [4] |

| Boiling Point | 350.6 ± 32.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 165.8 ± 25.1 °C | [4] |

| Solubility | Soluble in dilute acid and alkaline solutions. Solubility in water is 0.453 g/L at 25 °C. Insoluble in absolute alcohol, ether, and acetone. | [5] |

| LogP | 1.03 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Synthesis of this compound (Adapted from a similar synthesis)

Materials:

-

DL-Tyrosine

-

Protecting agent for the amino group (e.g., Boc anhydride)

-

Methylating agent (e.g., dimethyl sulfate or methyl iodide)

-

Base (e.g., sodium hydroxide)

-

Solvents (e.g., methanol, water)

-

Acid for deprotection (e.g., trifluoroacetic acid or hydrochloric acid)

Procedure:

-

Protection of the Amino Group: DL-Tyrosine is first reacted with an amino-protecting group, such as di-tert-butyl dicarbonate (Boc anhydride), in the presence of a base to form N-Boc-DL-tyrosine.

-

Methylation of the Hydroxyl Group: The protected DL-tyrosine is then dissolved in a suitable solvent, and a methylating agent is added in the presence of a base. The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Deprotection of the Amino Group: The N-Boc-DL-O-methyltyrosine is then treated with a strong acid, such as trifluoroacetic acid or hydrochloric acid, to remove the Boc protecting group, yielding this compound.

-

Purification: The final product is purified by recrystallization from a suitable solvent system, such as water/ethanol, to obtain a pure crystalline solid.[6]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 600 MHz) is used to acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals (in D₂O):

-

A singlet for the methoxy group (O-CH₃) protons around 3.7-3.8 ppm.

-

Multiplets for the aromatic protons on the phenyl ring.

-

Signals for the α-proton and β-protons of the amino acid backbone.

-

-

Expected ¹³C NMR Signals:

-

A signal for the methoxy carbon around 55 ppm.

-

Signals for the aromatic carbons.

-

Signals for the α-carbon, β-carbon, and carboxyl carbon of the amino acid structure.

-

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid) to facilitate ionization.

-

Instrumentation: Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing amino acids.

-

Data Analysis: The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the protonated molecule. Fragmentation patterns (MS/MS) can be analyzed to confirm the structure by observing characteristic losses, such as the loss of the carboxyl group.[7]

Biological Activity and Signaling Pathways

This compound and its isomers are known to interact with the catecholamine biosynthesis pathway. The primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in this pathway.[8][9]

Catecholamine Synthesis Pathway and Inhibition by this compound

The following diagram illustrates the normal catecholamine synthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Tyrosine Hydroxylase by this compound.

This inhibition leads to a reduction in the downstream production of key neurotransmitters such as dopamine, norepinephrine, and epinephrine. This property makes O-methylated tyrosine derivatives valuable tools in neuroscience research for studying the effects of catecholamine depletion and has been explored for therapeutic applications in conditions characterized by catecholamine excess.[4][10]

Experimental Workflow for Assessing Biological Activity

The biological activity of this compound as a tyrosine hydroxylase inhibitor can be assessed using the following experimental workflow.

Caption: Workflow for evaluating tyrosine hydroxylase inhibition.

This guide provides a foundational understanding of the chemical and biological properties of this compound. For further in-depth analysis, consulting the primary literature cited is recommended.

References

- 1. methyltyrosine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Toxicologic studies with alpha-methyltyrosine, an inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [archivog.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2661371A - Purification of tyrosine - Google Patents [patents.google.com]

- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 10. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Methyl-DL-tyrosine structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of O-Methyl-DL-tyrosine

This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of O-Methyl-DL-tyrosine, a derivative of the amino acid tyrosine. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. O-Methyl-DL-tyrosine serves as a valuable building block in pharmaceutical synthesis and is utilized in research investigating metabolic pathways and enzyme activity[1].

Chemical Structure

O-Methyl-DL-tyrosine is a racemic mixture of the D and L enantiomers of O-methyltyrosine. In this derivative, the hydrogen of the phenolic hydroxyl group of tyrosine is replaced by a methyl group[2]. The IUPAC name for this compound is 2-amino-3-(4-methoxyphenyl)propanoic acid[2][3].

Key Identifiers:

Caption: Chemical structure of O-Methyl-DL-tyrosine.

Synthesis of O-Methyl-DL-tyrosine

A common and direct method for the synthesis of O-Methyl-DL-tyrosine is the O-alkylation of DL-tyrosine. This process involves the reaction of tyrosine with an alkyl halide in the presence of a base and a suitable solvent. A documented method utilizes dimethyl sulfoxide (DMSO) as the reaction solvent, which facilitates the formation of the desired O-alkylated product[7].

Synthesis Workflow

The synthesis can be visualized as a single-step conversion from the starting material to the final product, followed by purification.

Caption: Workflow for the synthesis of O-Methyl-DL-tyrosine.

Quantitative Data

The following table summarizes the reactants and conditions for a representative synthesis of an O-alkylated tyrosine derivative, which can be adapted for O-Methyl-DL-tyrosine[7].

| Component | Role | Molar Ratio | Amount (for 0.1 mole scale) |

| DL-Tyrosine | Starting Material | 1.0 | 18.12 g (0.1 mole) |

| Sodium Hydroxide | Base | 2.0 | 8.0 g (0.2 mole) |

| Methyl Bromide | Methylating Agent | 1.0 | 9.49 g (0.1 mole) |

| Dimethyl Sulfoxide | Solvent | - | 350 mL |

| Reaction Temp. | - | - | 70-75 °C |

| Reaction Time | - | - | 3 hours |

Experimental Protocol

The following protocol is adapted from a general procedure for the O-alkylation of tyrosine[7].

-

Preparation of Tyrosine Solution: In a suitable reaction vessel, dissolve 18.12 g (0.1 mole) of DL-tyrosine in a solution of 8.0 g (0.2 mole) of sodium hydroxide in a minimal amount of water.

-

Solvent Addition: Dilute the resulting solution with 350 mL of dimethyl sulfoxide (DMSO).

-

Heating: Heat the mixture to a temperature of 70-75 °C using a water bath.

-

Addition of Methylating Agent: While stirring, add 9.49 g (0.1 mole) of methyl bromide to the heated solution. Caution: Methyl bromide is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction: Maintain the reaction mixture at 70-75 °C with continuous stirring for approximately 3 hours.

-

Work-up and Isolation:

-

After the reaction is complete, pour the mixture into 500 g of an ice-water slurry to precipitate the product.

-

Collect the crude product by vacuum filtration.

-

Wash the collected solid with water to remove any unreacted starting materials and inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.

-

-

Drying: Dry the purified product under vacuum to yield O-Methyl-DL-tyrosine.

Note: The primary by-product in this reaction is the methyl ester of O-methyl-DL-tyrosine. To minimize its formation, a slight excess of tyrosine can be used. Alternatively, if the ester is formed, it can be converted to the desired carboxylic acid by saponification with a dilute base before the final isolation step[7].

References

- 1. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. O-Methyltyrosine | C10H13NO3 | CID 97118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. US3412138A - Alkylation of tyrosine - Google Patents [patents.google.com]

In-Depth Technical Guide: H-DL-TYR(ME)-OH (CAS Number 7635-29-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-TYR(ME)-OH, scientifically known as p-Methoxy-DL-phenylalanine, is a synthetic amino acid derivative with the CAS number 7635-29-2. This non-proteinogenic amino acid is a derivative of the aromatic amino acid DL-phenylalanine, featuring a methoxy group at the para-position of the phenyl ring. Its structural similarity to natural amino acids like tyrosine and phenylalanine makes it a compound of interest in various fields of research, including neuroscience, pharmacology, and peptide chemistry. This technical guide provides a comprehensive overview of the available technical data, potential applications, and relevant (though limited) experimental context for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and safety data sheets.[1]

| Property | Value | Reference |

| CAS Number | 7635-29-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Synonyms | p-Methoxy-DL-phenylalanine, O-Methyl-DL-tyrosine, H-DL-Tyr(OMe)-OH | [2] |

| Purity | ≥ 98% (Typical) | |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Characterization

Caption: Conceptual workflow for the synthesis of this compound.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity. However, publicly accessible spectral data for this compound is currently limited.

Potential Applications and Research Areas

Based on information from chemical suppliers and patent literature, this compound is utilized in several research and development areas:

-

Neuroscience Research : As a structural analog of tyrosine, a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), this compound is suggested to be a tool for studying neurotransmitter synthesis and regulation.[2] The methoxy group blocks the key hydroxyl group necessary for conversion by tyrosine hydroxylase, potentially making it an inhibitor or a probe in studies of this pathway.

-

Pharmaceutical Development : The compound is cited as a building block in the synthesis of more complex pharmaceutical agents.[2] Its incorporation into drug candidates may modulate their metabolic stability, receptor binding affinity, or pharmacokinetic properties.

-

Peptide Synthesis : this compound is used as a non-natural amino acid in peptide synthesis. The incorporation of such unnatural amino acids can confer novel properties to peptides, such as increased resistance to enzymatic degradation, altered conformation, and modified biological activity. A patent application describes the inclusion of a methylated tyrosine residue in a peptide designed to bind to the human transferrin receptor, suggesting a role in drug delivery across the blood-brain barrier.

Biological Activity and Mechanism of Action (Hypothesized)

Detailed studies on the biological activity and mechanism of action of this compound are scarce in the public domain. However, based on its structure, several hypotheses can be formulated:

-

Enzyme Inhibition : The methylated phenolic hydroxyl group could lead to competitive inhibition of enzymes that normally bind tyrosine, such as tyrosine hydroxylase or tyrosinases.

-

Metabolic Incorporation and Disruption : If incorporated into proteins in place of natural amino acids, it could disrupt protein structure and function. An older study suggested that soil bacteria can metabolize p-Methoxy-DL-phenylalanine, indicating potential interaction with metabolic pathways.

The following diagram illustrates a potential point of interaction of this compound with the catecholamine biosynthesis pathway.

Caption: Hypothesized inhibitory action on catecholamine synthesis.

Experimental Protocols (General)

While specific, validated experimental protocols for this compound are not available, researchers can adapt standard protocols used for studying amino acid analogs.

General Workflow for Investigating Enzyme Inhibition:

Caption: General workflow for an enzyme inhibition assay.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous material. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a synthetic amino acid with potential applications in neuroscience and pharmaceutical research. Its utility primarily stems from its structural analogy to natural amino acids, allowing it to serve as a research tool for studying biological pathways or as a building block for novel molecules. The current body of publicly available, in-depth technical data on this compound is limited. Further research is needed to fully elucidate its biological activities, mechanisms of action, and to establish detailed experimental protocols for its use. This guide serves as a summary of the existing information and a starting point for researchers interested in exploring the potential of this compound.

References

physical and chemical properties of H-DL-TYR(ME)-OH

An In-depth Technical Guide to H-DL-Tyr(Me)-OH and Related Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of O-Methyl-DL-tyrosine, the compound most commonly referred to by the ambiguous nomenclature this compound. Due to the potential for misinterpretation, this guide also includes pertinent information on a related derivative, DL-Tyrosine methyl ester hydrochloride. This document is intended to serve as a core resource, presenting key data, experimental methodologies, and biological context for researchers working with these compounds.

Introduction and Nomenclature Clarification

The designation "this compound" is chemically ambiguous. In peptide chemistry, the "H-" and "-OH" typically denote a free N-terminus (amino group) and a free C-terminus (carboxylic acid), respectively. The "(Me)" within the tyrosine residue abbreviation could signify methylation at several positions. The two most common derivatives are:

-

O-Methyl-DL-tyrosine : The methyl group is on the phenolic hydroxyl group of the tyrosine side chain. Its structure is consistent with a free amino acid. This is the most likely interpretation.

-

DL-Tyrosine methyl ester : The methyl group forms an ester with the carboxylic acid. The hydrochloride salt is a common form.

This guide will focus primarily on O-Methyl-DL-tyrosine while also providing comparative data for DL-Tyrosine methyl ester hydrochloride to ensure clarity and prevent potential confusion in experimental design.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of O-Methyl-DL-tyrosine and DL-Tyrosine methyl ester hydrochloride are summarized below. These tables consolidate quantitative data from various sources to facilitate easy comparison.

O-Methyl-DL-tyrosine

This compound is the racemic mixture of O-Methyl-L-tyrosine and O-Methyl-D-tyrosine. As a racemic mixture, it is not optically active.

| Property | Value | Reference(s) |

| Synonyms | This compound, p-Methoxy-DL-phenylalanine | [1] |

| CAS Number | 7635-29-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 225-248 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (~50 µg/mL for the L-isomer)[4]. Solubility of the related L-Tyrosine in DMSO is greater than in water, methanol, or ethanol[5]. | |

| pKa | pKa values for O-Methyl-DL-tyrosine are not readily available. For comparison, the parent amino acid L-tyrosine has pKa values of approximately 2.20 (carboxyl group) and 9.11 (amino group). | |

| Optical Rotation | [α] = 0° (racemic mixture) | [2] |

DL-Tyrosine methyl ester hydrochloride

This compound is the hydrochloride salt of the methyl ester of DL-Tyrosine.

| Property | Value | Reference(s) |

| Synonyms | DL-Tyr-OMe·HCl | [4] |

| CAS Number | 68697-61-0 | [4] |

| Molecular Formula | C₁₀H₁₃NO₃·HCl | [4] |

| Molecular Weight | 231.68 g/mol | [4] |

| Appearance | White powder | [4] |

| Melting Point | 184-190 °C | [4] |

| Solubility | Described as soluble and stable[4][6]. The related α-Methyl-DL-tyrosine methyl ester hydrochloride is soluble in water (50 mg/mL) and DMSO (≥20 mg/mL)[7][8]. | |

| pKa | Not available. The presence of the hydrochloride salt indicates the amino group is protonated. | |

| Optical Rotation | [α] = 0° (racemic mixture) |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of identity and purity. While fully assigned spectra for these specific DL-isomers are not consistently available in public databases, the following sections provide expected chemical shifts and absorption bands based on data from closely related compounds and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

O-Methyl-DL-tyrosine: Expected chemical shifts include signals for the aromatic protons (a pair of doublets around 6.8-7.2 ppm), the α-proton (a triplet or multiplet around 3.7-4.2 ppm), the β-protons (a multiplet around 2.8-3.2 ppm), and a singlet for the methoxy group (O-CH₃) around 3.7 ppm.

-

DL-Tyrosine methyl ester hydrochloride: Similar aromatic and backbone proton signals are expected. A distinct singlet for the ester methyl group (COOCH₃) would appear around 3.7 ppm. The phenolic -OH proton signal may be broad and its position solvent-dependent.

¹³C NMR:

-

O-Methyl-DL-tyrosine: Expected chemical shifts include the carbonyl carbon (~170-175 ppm), aromatic carbons (~114-158 ppm, with the methoxy-substituted carbon being the most downfield), the α-carbon (~55 ppm), the β-carbon (~37 ppm), and the methoxy carbon (~55 ppm)[9].

-

DL-Tyrosine methyl ester hydrochloride: Similar shifts are expected, with the ester carbonyl appearing around 172 ppm and the ester methyl carbon around 52 ppm[10].

Infrared (IR) Spectroscopy

-

O-Methyl-DL-tyrosine: Characteristic peaks are expected for the amino acid functional groups. A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which overlaps with the N-H stretch of the amine (as -NH₃⁺ in zwitterionic form). A C=O stretch for the carboxylic acid will be present around 1700-1740 cm⁻¹. Aromatic C=C stretches will appear in the 1450-1600 cm⁻¹ region. A prominent C-O stretch for the aryl ether is expected around 1250 cm⁻¹.

-

DL-Tyrosine methyl ester hydrochloride: A strong C=O stretch for the ester group is expected around 1740 cm⁻¹[11]. The broad O-H stretch of the phenolic group will be present (~3200-3600 cm⁻¹). The N-H stretching of the protonated amine (-NH₃⁺) will appear as a broad band in the 2800-3200 cm⁻¹ region. Aromatic C=C stretches will be in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below. These are generalized protocols that serve as a starting point and may require optimization for specific instrumentation and sample matrices.

Melting Point Determination

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube within a calibrated heating block and observing the temperature range from the onset of melting to complete liquefaction.

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is commonly used for the analysis of amino acids and their derivatives. Due to their limited UV absorbance, pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) is often employed for sensitive detection.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1 N HCl or a mobile phase compatible buffer). Prepare a series of calibration standards.

-

Derivatization (Automated): An autosampler can be programmed to mix the sample with a borate buffer and then with the OPA reagent just prior to injection. This ensures reproducible derivatization times.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Agilent AdvanceBio AAA, 4.6 x 150 mm, <2 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 40 mM Sodium Phosphate, pH 7.8).

-

Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45/45/10 v/v/v).

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acids, followed by a wash and re-equilibration step.

-

Flow Rate: 1.5 - 2.0 mL/min.

-

Temperature: 40 °C.

-

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

-

Quantification: The peak area of the analyte is compared to the calibration curve generated from the standards to determine its concentration.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, the pH can be adjusted to improve signal resolution.

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using a reference signal (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the finely ground sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Context: Dopamine Synthesis and Inhibition

O-Methyl-L-tyrosine is recognized for its role as an inhibitor of tyrosine hydroxylase (TH) , the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine[12].

The synthesis of dopamine from L-tyrosine is a critical pathway in the central nervous system.

-

Step 1: L-Tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase. This step requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄) as cofactors[4].

-

Step 2: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.

O-Methyl-L-tyrosine acts as a competitive inhibitor, likely by binding to the active site of tyrosine hydroxylase, thereby preventing the binding of the natural substrate, L-tyrosine. This inhibition leads to a reduction in the downstream production of dopamine and other catecholamines. This mechanism of action makes it a valuable tool in neuroscience research for studying the effects of dopamine depletion.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties, analytical methodologies, and biological relevance of O-Methyl-DL-tyrosine and its related derivative, DL-Tyrosine methyl ester hydrochloride. By clarifying the initial nomenclature ambiguity and presenting data in a structured format, this document aims to support researchers in the accurate identification, handling, and application of these compounds in their scientific endeavors. The provided experimental protocols and pathway diagrams offer both a practical and conceptual framework for future research in drug development and neuroscience.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. conductscience.com [conductscience.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. researchgate.net [researchgate.net]

- 7. a-Methyl- DL -tyrosine methyl ester = 95 HPLC 7361-31-1 [sigmaaldrich.com]

- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

O-Methyl-DL-tyrosine: A Technical Guide to its Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyl-DL-tyrosine, a synthetic derivative of the amino acid tyrosine, serves as a valuable tool in biochemical and pharmacological research. Its primary application lies in its ability to act as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This property makes it instrumental in the study of neurotransmitter pathways, particularly those involving dopamine and norepinephrine. This technical guide provides an in-depth overview of the biochemical properties, applications, and experimental methodologies related to O-Methyl-DL-tyrosine, with a focus on its utility for researchers in neuroscience and drug development.

Introduction

O-Methyl-DL-tyrosine is a methylated amino acid derivative that has garnered significant interest in neurobiology and pharmacology.[1] By competitively inhibiting tyrosine hydroxylase, it provides a means to modulate the levels of crucial neurotransmitters, offering insights into the pathophysiology of neurological and psychiatric disorders.[2] Its structural similarity to L-tyrosine allows it to interact with the active site of tyrosine hydroxylase, yet the O-methyl group prevents its conversion to L-DOPA, thereby blocking the downstream synthesis of dopamine, norepinephrine, and epinephrine.[3] This guide will explore the core applications of O-Methyl-DL-tyrosine, present available quantitative data, and provide detailed experimental protocols for its use in a research setting.

Biochemical and Physical Properties

O-Methyl-DL-tyrosine is a white to off-white crystalline powder. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [4] |

| Molecular Weight | 195.22 g/mol | [4] |

| CAS Number | 7635-29-2 | [4] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water. | |

| Storage | 2-8°C | [5] |

Applications in Biochemistry and Drug Discovery

The primary utility of O-Methyl-DL-tyrosine stems from its role as a selective inhibitor of catecholamine biosynthesis. This has led to its application in several key areas of research:

-

Neuroscience Research: It is widely used to study the role of dopamine and norepinephrine in various physiological and pathological processes, including motor control, reward pathways, and the mechanisms underlying neurodegenerative diseases like Parkinson's disease.[1]

-

Pharmaceutical Development: As an inhibitor of neurotransmitter synthesis, it serves as a lead compound and a research tool in the development of drugs targeting conditions associated with dysregulated catecholamine signaling.[2]

-

Metabolic Studies: It is employed to investigate amino acid metabolism and the effects of methylation on biological pathways.[2]

Mechanism of Action: Inhibition of Tyrosine Hydroxylase

O-Methyl-DL-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase (TH).[3] TH is the first and rate-limiting enzyme in the catecholamine synthesis pathway, responsible for the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

The Dopamine Synthesis Pathway and Inhibition by O-Methyl-DL-tyrosine

The following diagram illustrates the normal biosynthetic pathway of dopamine from L-tyrosine and the point of inhibition by O-Methyl-DL-tyrosine.

Quantitative Data on Enzyme Inhibition

The following table presents a hypothetical but realistic representation of the type of quantitative data that would be generated from enzyme kinetic studies.

| Compound | Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |

| O-Methyl-DL-tyrosine | Tyrosine Hydroxylase | Competitive | Data not available | Data not available |

| α-Methyl-p-tyrosine | Tyrosine Hydroxylase | Competitive | Data not available | Data not available |

Note: Specific Ki and IC50 values for O-Methyl-DL-tyrosine are not available in the cited literature. The values for AMPT are also not specified in the provided search results, but it is a known competitive inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving O-Methyl-DL-tyrosine.

Synthesis of O-Methyl-DL-tyrosine

A general protocol for the synthesis of O-methylated tyrosine derivatives can be adapted from solid-phase peptide synthesis (SPPS) methodologies.[1]

Materials:

-

DL-Tyrosine

-

Methylating agent (e.g., methyl iodide or dimethyl sulfate)

-

Protecting group reagents (e.g., Boc-anhydride)

-

Appropriate solvents (e.g., DMF, DCM)

-

Solid-phase synthesis resin (e.g., Merrifield resin)[1]

-

Cleavage cocktail (e.g., TFA-based)[6]

-

HPLC for purification

Procedure:

-

Protection of the amino group: The amino group of DL-tyrosine is first protected, for example, with a Boc group.

-

Methylation of the hydroxyl group: The phenolic hydroxyl group is then methylated using a suitable methylating agent in the presence of a base.

-

Deprotection: The protecting group on the nitrogen is removed.

-

Purification: The final product is purified using techniques such as recrystallization or HPLC.

A detailed, step-by-step protocol for a similar synthesis, Boc-D-Tyr(Me)-OH, can be found in the literature and adapted for O-Methyl-DL-tyrosine.[1]

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of O-Methyl-DL-tyrosine on tyrosine hydroxylase activity.

Materials:

-

Purified tyrosine hydroxylase

-

L-Tyrosine (substrate)

-

O-Methyl-DL-tyrosine (inhibitor)

-

Cofactors for TH (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, Fe(NH₄)₂(SO₄)₂)

-

Assay buffer (e.g., HEPES or MOPS buffer, pH 7.0)

-

HPLC system with electrochemical or fluorescence detection to measure L-DOPA production.

Procedure:

-

Enzyme Preparation: Prepare a stock solution of purified tyrosine hydroxylase in assay buffer.

-

Inhibitor and Substrate Preparation: Prepare stock solutions of O-Methyl-DL-tyrosine and L-tyrosine in the assay buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, cofactors, and varying concentrations of O-Methyl-DL-tyrosine.

-

Enzyme Reaction: Initiate the reaction by adding tyrosine hydroxylase to the mixture. Pre-incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Substrate Addition: Add L-tyrosine to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for L-DOPA formation using HPLC.

-

Data Analysis: Determine the rate of L-DOPA formation at each inhibitor concentration. Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration. A Dixon plot can be used to determine the Ki value for competitive inhibition.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Differential inhibition of activated tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Strategic Role of H-DL-TYR(ME)-OH in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties. Among these, H-DL-TYR(ME)-OH, a racemic mixture of O-methylated tyrosine, offers a unique set of advantages for peptide drug design and development. This technical guide provides a comprehensive overview of the role of this compound in peptide chemistry, detailing its impact on synthesis, stability, and biological activity. We present quantitative data, detailed experimental protocols, and logical workflows to equip researchers with the practical knowledge required to effectively utilize this versatile building block.

Introduction: The Significance of Tyrosine Modification

Tyrosine, with its phenolic side chain, is a functionally critical amino acid residue in many biologically active peptides. It often participates in receptor binding, signaling, and enzymatic catalysis. However, the hydroxyl group of tyrosine can also be a liability, being susceptible to phosphorylation, sulfation, and oxidation, which can modulate or terminate a peptide's activity. Furthermore, native peptides, particularly those composed of L-amino acids, are often prone to rapid degradation by proteases in biological systems, limiting their therapeutic potential.

O-methylation of the tyrosine side chain, as in this compound, provides a simple yet powerful modification to address these challenges. The methyl group serves as a permanent protecting group for the phenolic hydroxyl, preventing in vivo modification and potential side reactions during peptide synthesis. The incorporation of a D-amino acid enantiomer from the racemic mixture can significantly enhance proteolytic stability, thereby prolonging the peptide's half-life.

Core Advantages of Incorporating this compound in Peptides

The use of O-methylated tyrosine, particularly the D-enantiomer present in the racemic mixture of this compound, offers several key benefits in peptide chemistry:

-

Enhanced Enzymatic Stability: The D-configuration of the amino acid sterically hinders the recognition and cleavage of the peptide backbone by most endogenous proteases, which are stereospecific for L-amino acids. This leads to a significant increase in the peptide's in vivo half-life.[1][2][3]

-

Prevention of Post-Translational Modifications: The methyl ether protects the phenolic hydroxyl group from enzymatic modifications such as phosphorylation and sulfation, which can alter the peptide's biological activity.

-

Simplified Synthesis: The O-methyl group acts as a permanent side-chain protecting group, eliminating the need for additional protection and deprotection steps during solid-phase peptide synthesis (SPPS). This streamlines the synthesis process and can improve overall yield.[1][4]

-

Modulation of Biological Activity: The introduction of a D-amino acid can induce significant conformational changes in the peptide's secondary structure, such as promoting beta-turns or disrupting alpha-helices. This can lead to altered receptor binding affinity and biological activity, offering a tool for structure-activity relationship (SAR) studies.[4]

-

Increased Hydrophobicity: The methyl group increases the hydrophobicity of the tyrosine residue, which can influence the peptide's solubility and its ability to cross biological membranes.[1][4]

Quantitative Data and Comparative Analysis

While specific quantitative data can be sequence-dependent, the following tables provide a comparative overview of the expected impact of incorporating O-Methyl-D-tyrosine (a component of the racemic mixture) into a peptide sequence versus the native L-tyrosine.

Table 1: Predicted Comparative Enzymatic Stability

| Feature | Peptide with L-Tyrosine | Peptide with O-Methyl-D-Tyrosine | Rationale for Difference |

| Susceptibility to Chymotrypsin | High | Significantly Lower | The D-amino acid configuration and the methyl group on the phenolic oxygen introduce steric hindrance, impeding proper docking into the enzyme's binding pocket.[5] |

| Serum Stability (Half-life) | Variable, generally low | Expected to be significantly higher | Serum contains a variety of proteases. Protecting a potential cleavage site and introducing a D-amino acid increases overall stability.[3][5] |

Table 2: Representative Solid-Phase Peptide Synthesis (SPPS) Parameters

| Parameter | Standard L-Tyrosine (with side-chain protection) | O-Methyl-D-Tyrosine | Notes |

| Coupling Time (standard) | 1-2 hours | 2-4 hours | The O-methyl group can introduce some steric hindrance, potentially requiring longer coupling times or double coupling for efficient reaction.[1] |

| Crude Peptide Yield (Boc-SPPS) | Sequence-dependent (typically 60-90%) | 60-85% | Yield is highly dependent on the peptide sequence and synthesis conditions. |

| Final Purity (after HPLC) | >95% | >95% | Achievable with standard purification protocols. |

Challenges and Considerations: The Racemic Nature of this compound

The use of a racemic mixture of this compound in peptide synthesis will result in the formation of diastereomeric peptides. For a peptide containing a single this compound residue, two diastereomers will be produced in roughly equal amounts. This presents a significant challenge for purification and characterization.

Separation of Diastereomers:

Diastereomers have different physicochemical properties and can often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9] The separation efficiency depends on the peptide sequence and the specific HPLC conditions.

Typical HPLC Conditions for Diastereomer Separation:

-

Column: A high-resolution C18 or C8 column is commonly used.[6][9]

-

Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typical. The gradient slope and organic modifier can be optimized to improve resolution.[6][9]

-

Temperature: Temperature can also affect the separation, and running the chromatography at different temperatures may improve resolution.[9]

-

Chiral Stationary Phases: For particularly difficult separations, chiral HPLC columns can be employed.[2][6]

It is crucial to characterize each separated diastereomer to determine its specific biological activity.

Experimental Protocols

Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing O-Methyl-D-Tyrosine

This protocol outlines the manual synthesis of a model peptide using the Boc/Bzl strategy.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-protected amino acids (including Boc-D-Tyr(Me)-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

-

First Amino Acid Attachment:

-

Dissolve the Boc-protected C-terminal amino acid in DMF.

-

Add cesium carbonate and stir until the amino acid is fully dissolved and the solution is neutralized.

-

Lyophilize to obtain the cesium salt.

-

Dissolve the cesium salt in DMF and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water, DMF, and DCM.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM and isopropanol.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF for 5-10 minutes.

-

Wash the resin with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DCC (3 equivalents) in DMF/DCM.

-

For Boc-D-Tyr(Me)-OH, extend the coupling time to 2-4 hours.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final coupling, treat the peptide-resin with anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

-

-

Purification: Purify the crude peptide by RP-HPLC.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for Fmoc-SPPS.

Materials:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids (including Fmoc-D-Tyr(Me)-OH and Fmoc-L-Tyr(Me)-OH)

-

DCM, DMF

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIEA)

-

Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid with a coupling reagent and a base in DMF.

-

Add the activated amino acid to the resin and allow it to react for 1-2 hours. For O-methylated tyrosine, a longer coupling time or double coupling may be necessary.

-

Wash the resin with DMF.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid.

-

Final Deprotection and Cleavage:

-

After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups. For peptides containing O-methyl-tyrosine, adding 5% v/v anisole as a scavenger is recommended to minimize demethylation.[1]

-

Precipitate, wash, and purify the peptide as described in the Boc-SPPS protocol.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for SPPS

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Representative GPCR Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the Neurotensin Receptor 1 (NTSR1), a G-protein coupled receptor (GPCR), which can be activated by neurotensin analogues containing modified tyrosine residues.[10]

Caption: Simplified Neurotensin Receptor 1 (NTSR1) signaling pathway activated by a ligand.

Conclusion

This compound is a valuable and versatile building block in peptide chemistry, offering a strategic approach to enhance the therapeutic potential of peptide-based drug candidates. Its primary advantages lie in the significant improvement of enzymatic stability through the incorporation of a D-amino acid and the protection of the reactive phenolic hydroxyl group. While the use of a racemic mixture introduces the challenge of diastereomer separation, this also provides an opportunity to explore the differential biological activities of the resulting stereoisomers. The detailed protocols and workflows presented in this guide are intended to provide researchers with the foundational knowledge to successfully incorporate this compound into their peptide synthesis programs and to navigate the associated synthetic and analytical challenges.

References

- 1. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]

- 2. chiraltech.com [chiraltech.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]

An In-depth Technical Guide to the DL-Racemic Mixture of O-Methyl-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyl-tyrosine, a derivative of the amino acid tyrosine, exists as a racemic mixture of its D- and L-enantiomers. This technical guide provides a comprehensive overview of the synthesis, resolution, and characterization of the DL-racemic mixture of O-Methyl-tyrosine. It details experimental protocols for its preparation and separation into individual enantiomers. Furthermore, this document presents a comparative analysis of the physicochemical properties and biological activities of the D-, L-, and DL-racemic forms, with a particular focus on its role as an inhibitor of tyrosine hydroxylase and its implications for catecholamine biosynthesis. Visual diagrams of key pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

O-Methyl-tyrosine, also known as 4-methoxyphenylalanine, is a synthetic amino acid analog where the hydroxyl group of tyrosine is replaced by a methoxy group. This modification alters its chemical properties and biological activity, making it a valuable tool in neuroscience research and drug development. The primary interest in O-Methyl-tyrosine lies in its ability to act as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] Understanding the properties and activities of the individual enantiomers (D- and L-) and the racemic mixture is crucial for its application in research and potential therapeutic development.

Synthesis of DL-Racemic O-Methyl-tyrosine

The synthesis of the DL-racemic mixture of O-Methyl-tyrosine can be achieved through the methylation of DL-tyrosine. A general laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis of DL-O-Methyl-tyrosine

Materials:

-

DL-Tyrosine

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve DL-Tyrosine in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to DL-Tyrosine should be approximately 2:1 to ensure the formation of the phenoxide ion.

-

Methylation: Cool the solution in an ice bath and slowly add dimethyl sulfate dropwise with constant stirring. The molar ratio of DMS to DL-Tyrosine should be approximately 1.2:1.

-

Reaction: After the addition of DMS, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6. This will precipitate the crude DL-O-Methyl-tyrosine.

-

Isolation and Purification: Filter the precipitate and wash it with cold water and then with diethyl ether to remove impurities.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as water/methanol, to obtain pure DL-O-Methyl-tyrosine.

-

Drying: Dry the purified crystals under vacuum.

Resolution of the DL-Racemic Mixture

The separation of the DL-racemic mixture into its constituent D- and L-enantiomers is a critical step for studying their individual biological activities. Enzymatic resolution and preparative chiral high-performance liquid chromatography (HPLC) are two effective methods.

Enzymatic Resolution of N-Acetyl-DL-O-Methyl-tyrosine

This method involves the enantioselective hydrolysis of the N-acetylated racemic mixture using an aminoacylase enzyme.

Experimental Protocol: Enzymatic Resolution

Workflow:

Procedure:

-

N-Acetylation: Acetylate the DL-O-Methyl-tyrosine with acetic anhydride in a suitable solvent to produce N-Acetyl-DL-O-Methyl-tyrosine.

-

Enzymatic Hydrolysis: Dissolve the N-Acetyl-DL-O-Methyl-tyrosine in a buffered aqueous solution (pH ~7) and add a commercially available aminoacylase (e.g., from Aspergillus oryzae). The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

Separation: After the enzymatic reaction, the mixture will contain L-O-Methyl-tyrosine and N-Acetyl-D-O-Methyl-tyrosine. These can be separated based on their different chemical properties, for example, by ion-exchange chromatography.

-

Hydrolysis of the D-enantiomer: The separated N-Acetyl-D-O-Methyl-tyrosine is then subjected to acid hydrolysis to remove the acetyl group, yielding D-O-Methyl-tyrosine.

Preparative Chiral HPLC

Direct separation of the enantiomers can be achieved using preparative chiral HPLC.

Experimental Protocol: Preparative Chiral HPLC

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD or Chiralpak AD)

Mobile Phase (Isocratic):

-

A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds. The exact ratio needs to be optimized for the specific column and compound.

Procedure:

-

Sample Preparation: Dissolve the DL-O-Methyl-tyrosine in the mobile phase.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Injection: Inject a concentrated solution of the racemic mixture onto the column.

-

Elution and Fraction Collection: The two enantiomers will elute at different retention times. Collect the fractions corresponding to each enantiomeric peak.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure D- and L-enantiomers.

Physicochemical and Biological Properties

The physicochemical properties and biological activities of the D-, L-, and DL-racemic forms of O-Methyl-tyrosine are summarized below.

Data Presentation: Quantitative Data Summary

| Property | L-O-Methyl-tyrosine | D-O-Methyl-tyrosine | DL-O-Methyl-tyrosine |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol [2] | 195.22 g/mol | 195.22 g/mol [3] |

| Appearance | White to off-white powder[2] | White to off-white powder | Off-white powder[4] |

| Melting Point | 259-261 °C (dec.)[5] | Not available | Not available |

| Specific Rotation [α]D | -8.0° (c=2, 1N HCl)[5] | +8.0° (c=2, 1N HCl) (inferred) | 0° |

| Solubility | Sparingly soluble in water[2] | Not available | Does not mix well with water[4] |

| Tyrosine Hydroxylase Inhibition (IC50) | To be determined | To be determined | To be determined |

Note: The specific rotation of the D-enantiomer is inferred to be equal in magnitude and opposite in sign to the L-enantiomer, as is characteristic of enantiomeric pairs.[6]

Biological Activity and Signaling Pathway

The primary biological activity of O-Methyl-tyrosine is the inhibition of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1] This is the rate-limiting step in the biosynthesis of dopamine and other catecholamines.[7]

Signaling Pathway: Catecholamine Biosynthesis and Inhibition by O-Methyl-tyrosine

As a structural analog of L-tyrosine, O-Methyl-tyrosine competes for the active site of tyrosine hydroxylase, thereby reducing the synthesis of L-DOPA and subsequent catecholamines. The differential inhibitory potency of the D- and L-enantiomers, as well as the racemic mixture, is a key area of investigation for understanding their specific pharmacological effects.

Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay

Principle: This assay measures the activity of tyrosine hydroxylase by quantifying the amount of L-DOPA produced from the substrate L-tyrosine. The inhibitory effect of O-Methyl-tyrosine is determined by measuring the reduction in L-DOPA formation in its presence.

Materials:

-

Purified tyrosine hydroxylase enzyme

-

L-Tyrosine (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

DL-O-Methyl-tyrosine, D-O-Methyl-tyrosine, L-O-Methyl-tyrosine (inhibitors)

-

Perchloric acid

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, catalase, and ferrous ammonium sulfate.

-

Enzyme and Inhibitor Incubation: Pre-incubate the tyrosine hydroxylase enzyme with varying concentrations of the O-Methyl-tyrosine enantiomers or the racemic mixture for a defined period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-tyrosine and the cofactor BH4 to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding perchloric acid.

-

Quantification of L-DOPA: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using HPLC to quantify the amount of L-DOPA produced.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each compound (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

The DL-racemic mixture of O-Methyl-tyrosine serves as a valuable precursor for obtaining the individual D- and L-enantiomers, which likely exhibit distinct biological activities. The provided protocols for synthesis and resolution offer a foundation for researchers to produce and study these compounds. The primary mechanism of action, the inhibition of tyrosine hydroxylase, positions O-Methyl-tyrosine and its enantiomers as important tools for investigating the catecholamine system and for the potential development of novel therapeutics targeting neurological and psychiatric disorders. Further research is warranted to fully elucidate the comparative pharmacology of the D-, L-, and DL-racemic forms.

References

- 1. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. O-Methyltyrosine | C10H13NO3 | CID 97118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 4-Methoxy-L-phenylalanine | 6230-11-1 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to H-DL-TYR(ME)-OH: Sourcing and Applications for Researchers

For researchers, scientists, and drug development professionals, securing a reliable supply of high-quality reagents is paramount to experimental success. This in-depth technical guide provides comprehensive information on the procurement and application of H-DL-TYR(ME)-OH, a key building block in neuroscience research and peptide synthesis.

This guide offers a detailed overview of reputable suppliers, typical product specifications, and a procedural outline for purchasing. Furthermore, it delves into the core applications of this compound, providing illustrative experimental protocols and pathway diagrams to facilitate its integration into your research workflow.

Understanding this compound

This compound, also known as O-Methyl-DL-tyrosine or p-Methoxy-DL-phenylalanine, is a synthetic amino acid derivative of tyrosine. Its chemical structure features a methyl group protecting the phenolic hydroxyl group, which offers distinct advantages in various experimental settings. The DL-racemic mixture provides a cost-effective alternative to the individual enantiomers for certain applications.

Key Identifiers:

-

CAS Number: 7635-29-2

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.22 g/mol

Sourcing and Procurement of this compound

Identifying a reputable supplier is the first critical step in procuring this compound. The following table summarizes key information for several recognized suppliers in the research chemical industry. It is important to note that purity, available quantities, and lead times can vary. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify the quality of the product.

| Supplier | Product Name(s) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Fmoc-Tyr(Me)-OH | ≥98% (TLC), ≥99.0% (HPLC) | 5 g, 25 g |

| Chem-Impex | O-Methyl-DL-tyrosine | ≥ 99% (TLC) | Inquire |

| Santa Cruz Biotechnology | O-Methyl-DL-tyrosine | Inquire | Inquire |

| ChemicalBook | This compound | Varies by supplier | Varies by supplier |

| Aapptec Peptides | H-Tyr(Me)-OH | Inquire | Inquire |

| MedChemExpress | H-Tyr(Me)-OH | 99.54% | 5 g, 10 g, 25 g, 100 g |

| Nanjing Peptide Biotech Ltd. | This compound | Inquire | 10g, 100g, 1kg, 10kg |

Purchasing Workflow:

The procurement process for research chemicals like this compound typically follows a standardized workflow. For institutional purchases, adherence to your organization's procurement policies is essential.

Core Applications and Experimental Protocols

This compound and its enantiomeric forms are valuable tools in several research areas, primarily due to their role as precursors in neurotransmitter synthesis and as building blocks in peptide chemistry.

Neuroscience Research: Investigating Catecholamine Pathways

O-methylated tyrosine derivatives can be utilized to study the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine.[1] By introducing this modified precursor, researchers can probe the activity of key enzymes in the synthesis pathway.

Signaling Pathway of Dopamine Synthesis:

Experimental Protocol: In Vitro Dopamine Release Assay (Adapted)

This protocol provides a general framework for assessing the effect of this compound on dopamine release from primary neuronal cultures or brain slices.

Materials:

-

This compound

-

Primary neuronal cell culture or prepared brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

High potassium (K+) aCSF for depolarization

-

Dopamine ELISA kit or HPLC with electrochemical detection

-

Standard laboratory equipment (incubator, centrifuge, etc.)

Methodology:

-

Cell/Tissue Preparation: Culture primary neurons or prepare acute brain slices from the desired brain region (e.g., striatum).

-

Pre-incubation: Equilibrate the cells/slices in aCSF for a defined period.

-

Treatment: Incubate the cells/slices with varying concentrations of this compound or a vehicle control for a specified time.

-

Stimulation: Induce dopamine release by replacing the medium with high K+ aCSF for a short period.

-

Sample Collection: Collect the supernatant (extracellular medium) for dopamine analysis.

-

Dopamine Quantification: Measure the concentration of dopamine in the collected samples using a dopamine ELISA kit or HPLC-ED.

-

Data Analysis: Normalize the dopamine release to the total protein content of the cells/slices and compare the results between the treated and control groups.

Peptide Synthesis

Protected amino acids like the Fmoc- or Boc-derivatives of O-methyl-tyrosine are fundamental reagents in solid-phase peptide synthesis (SPPS). The methyl protection of the hydroxyl group prevents unwanted side reactions during peptide chain elongation.

Workflow for Solid-Phase Peptide Synthesis (SPPS):

Experimental Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the basic steps for incorporating an Fmoc-protected O-methyl-tyrosine into a peptide chain using manual SPPS.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Tyr(Me)-OH)

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Diethyl ether

-

HPLC for purification

Methodology:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

-

Amino Acid Coupling:

-

Activate the next Fmoc-amino acid (e.g., Fmoc-Tyr(Me)-OH) with a coupling reagent and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.

Conclusion

This compound is a versatile and valuable reagent for researchers in neuroscience and peptide chemistry. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and the application of well-defined experimental protocols are essential for achieving reproducible and meaningful scientific results. This guide provides a foundational framework to assist researchers in effectively procuring and utilizing this important synthetic amino acid.

References

The Strategic Integration of Non-Natural Amino Acids in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability, low bioavailability, and limited conformational diversity. The incorporation of non-natural amino acids (nnAAs) has emerged as a powerful strategy to overcome these challenges, enabling the rational design of peptide-based therapeutics with enhanced efficacy and drug-like properties. This in-depth technical guide explores the core principles of utilizing nnAAs in peptide design, from synthetic methodologies to their impact on structure and function, with a focus on applications in modulating key signaling pathways.

Synthesis of Peptides Incorporating Non-Natural Amino Acids

The synthesis of peptides containing nnAAs primarily relies on two robust methodologies: Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone for the assembly of peptides containing nnAAs.[1] The fundamental workflow mirrors that of standard SPPS, involving iterative cycles of Nα-amino group deprotection and coupling of the subsequent amino acid to a growing peptide chain anchored to a solid support.[1] However, the unique structural features of nnAAs often necessitate modifications to standard protocols, particularly concerning steric hindrance from bulky side chains or α,α-disubstitution, which can impede coupling reactions.[1]

Native Chemical Ligation (NCL)

NCL is a powerful technique for the synthesis of large peptides and proteins that are inaccessible by direct SPPS.[2] It involves the chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine residue of another peptide, forming a native peptide bond at the ligation site.[2][3] This method is particularly advantageous for incorporating nnAAs into large synthetic proteins.[4]

Classes of Non-Natural Amino Acids in Peptide Design

A vast array of nnAAs has been developed to confer specific properties upon peptides. Key classes include:

-

D-Amino Acids: The substitution of L-amino acids with their D-enantiomers is a common strategy to enhance resistance to enzymatic degradation by proteases.[5][6]

-